molecular formula C10H12O3S B1324129 Ethyl 4-oxo-4-(3-thienyl)butyrate CAS No. 473693-79-7

Ethyl 4-oxo-4-(3-thienyl)butyrate

Cat. No.: B1324129
CAS No.: 473693-79-7
M. Wt: 212.27 g/mol
InChI Key: UJOHAAXPWQOPDT-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-(3-thienyl)butyrate is a useful research compound. Its molecular formula is C10H12O3S and its molecular weight is 212.27 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-oxo-4-thiophen-3-ylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c1-2-13-10(12)4-3-9(11)8-5-6-14-7-8/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOHAAXPWQOPDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641866
Record name Ethyl 4-oxo-4-(thiophen-3-yl)butanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473693-79-7
Record name Ethyl 4-oxo-4-(thiophen-3-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Spectroscopic and Structural Elucidation Guide to Ethyl 4-oxo-4-(3-thienyl)butyrate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 4-oxo-4-(3-thienyl)butyrate is a keto-ester of significant interest in synthetic chemistry, serving as a versatile building block for the synthesis of various heterocyclic compounds and pharmacologically active molecules. Its unique structure, incorporating a flexible butyrate chain, an ester functional group, and a thienyl moiety, presents a rich landscape for spectroscopic analysis. This technical guide provides an in-depth exploration of the spectroscopic signature of this compound, offering researchers, scientists, and drug development professionals a comprehensive reference for its characterization. Understanding the nuances of its ¹H NMR, ¹³C NMR, IR, and Mass spectra is paramount for confirming its identity, assessing its purity, and predicting its reactivity in subsequent chemical transformations.

This guide is structured to provide not just the raw data, but also the underlying principles and rationale behind the spectral interpretations. By understanding the "why" behind the data, researchers can more confidently apply these techniques to their own synthesized or acquired samples of this important chemical intermediate.

Molecular Structure and Key Functional Groups

A thorough spectroscopic analysis begins with a clear understanding of the molecule's structure. This compound possesses several key features that will give rise to characteristic signals in different spectroscopic experiments.

Figure 1: Molecular structure of this compound with proton labeling.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the connectivity of a molecule. For this compound, the ¹H NMR spectrum will provide distinct signals for each of the non-equivalent protons.

Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. The choice of solvent is critical as it must dissolve the sample without contributing interfering signals.[1]

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion and simplify interpretation.[1]

  • Data Acquisition: Record the spectrum at room temperature. A standard pulse sequence is typically sufficient.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Expected ¹H NMR Spectral Data

The following table outlines the expected chemical shifts (δ), multiplicities, and coupling constants (J) for the protons in this compound. These are predicted values based on the analysis of similar structures and established principles of NMR spectroscopy.

Proton Label Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
a (CH₃)~1.25triplet~7.13H
b (OCH₂)~4.15quartet~7.12H
c (CH₂)~2.80triplet~6.52H
d (CH₂)~3.20triplet~6.52H
e, f, g (Thienyl)~7.30 - 8.20multiplets-3H
Interpretation and Rationale
  • Ethyl Group (a, b): The ethyl ester will present as a classic triplet-quartet pattern. The upfield triplet (a) is due to the methyl protons being split by the adjacent methylene protons. The downfield quartet (b) arises from the methylene protons being split by the three methyl protons. The downfield shift of the quartet is due to the deshielding effect of the adjacent oxygen atom.

  • Butyrate Chain (c, d): The two methylene groups of the butyrate chain will appear as triplets, assuming first-order coupling. The methylene group adjacent to the ester carbonyl (c) will be slightly more upfield than the methylene group adjacent to the ketone carbonyl (d), which experiences a stronger deshielding effect.

  • Thienyl Ring (e, f, g): The three protons on the 3-substituted thiophene ring will appear in the aromatic region of the spectrum. Their exact chemical shifts and multiplicities will depend on the coupling between them, which can be complex. Typically, they will appear as a set of multiplets.

G cluster_ethyl Ethyl Group cluster_butyrate Butyrate Chain cluster_thienyl Thienyl Ring a CH3 (a) ~1.25 ppm (triplet) b OCH2 (b) ~4.15 ppm (quartet) a->b J ≈ 7.1 Hz c CH2 (c) ~2.80 ppm (triplet) d CH2 (d) ~3.20 ppm (triplet) c->d J ≈ 6.5 Hz thienyl Aromatic Protons (e, f, g) ~7.30-8.20 ppm (multiplets)

Figure 2: Predicted ¹H NMR correlation diagram for this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides valuable information about the carbon framework of a molecule.

Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: A more concentrated sample (20-50 mg) in the same deuterated solvent is often required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.[2]

  • Instrumentation: The same NMR spectrometer as for ¹H NMR can be used.

  • Data Acquisition: A standard proton-decoupled pulse sequence is typically used to simplify the spectrum to a series of single lines for each unique carbon atom.

Expected ¹³C NMR Spectral Data
Carbon Atom Chemical Shift (δ, ppm)
CH₃~14
OCH₂~61
CH₂ (next to ester)~28
CH₂ (next to ketone)~34
C (Thienyl)~125 - 145
C=O (ester)~173
C=O (ketone)~195
Interpretation and Rationale
  • Carbonyl Carbons: The two carbonyl carbons will be the most downfield signals due to the strong deshielding effect of the double-bonded oxygen. The ketone carbonyl is typically more downfield than the ester carbonyl.

  • Thienyl Carbons: The carbons of the thiophene ring will appear in the aromatic region.

  • Aliphatic Carbons: The sp³ hybridized carbons of the ethyl and butyrate chains will be found in the upfield region of the spectrum. The carbon attached to the oxygen (OCH₂) will be the most downfield of this group.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Acquisition
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if it is an oil) or as a KBr pellet (if it is a solid).

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.[3]

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands
Functional Group Expected Absorption (cm⁻¹) Intensity
C-H (sp³)2850-3000Medium-Strong
C=O (ester)~1735Strong
C=O (ketone)~1680Strong
C-O (ester)1000-1300Strong
C=C (thienyl)~1600Medium
Interpretation and Rationale

The most prominent features in the IR spectrum of this compound will be the two strong carbonyl stretching vibrations. The ester carbonyl will appear at a higher frequency than the ketone carbonyl. The presence of both of these bands is a strong indicator of the compound's structure. The C-H stretching of the aliphatic chains and the characteristic absorptions of the thiophene ring provide further confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Experimental Protocol: MS Acquisition
  • Sample Introduction: The sample is typically introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques.

  • Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

Expected Mass Spectral Data
  • Molecular Ion (M⁺): The molecular weight of this compound (C₁₀H₁₂O₃S) is 212.27 g/mol .[4] Therefore, a prominent peak at m/z = 212 should be observed, corresponding to the molecular ion.

  • Key Fragmentation Patterns: Common fragmentation pathways would involve the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) from the ester, or cleavage at the alpha position to the carbonyl groups. The thienyl group would also give rise to characteristic fragments.

G mol This compound (m/z = 212) frag1 Loss of -OCH2CH3 (m/z = 167) mol->frag1 frag2 Thienylcarbonyl cation (m/z = 111) mol->frag2 frag3 Loss of ethyl group (m/z = 183) mol->frag3

Figure 3: Predicted major fragmentation pathways in the mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a robust and self-validating system for its structural confirmation and purity assessment. Each technique offers a unique and complementary piece of the structural puzzle. The expected spectral data and interpretations provided in this guide serve as a valuable resource for researchers working with this compound. By correlating the data from these orthogonal techniques, scientists can have a high degree of confidence in the identity and quality of their material, which is a critical prerequisite for its successful application in drug discovery and development.

References

  • Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-oxo-4-phenylbutyrate. PubChem. Retrieved from [Link]

  • mzCloud. (2016). Ethyl 4,4,4-trifluoro-3-oxo-2-(1-fur-2-yl-1-thioureidomethyl)butyrate. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033889). Retrieved from [Link]

  • Saeed, S., Bhatti, M. H., Tahir, M. K., & Jones, P. G. (2008). Ethyl 4-(3-butyrylthioureido)benzoate.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033889). Retrieved from [Link]

  • Juan, C. Y., Hsieh, M. J., Lin, C. L., Chuang, Y. C., Hsieh, C. W., & Chen, W. L. (2020). Synthesis and Characterization of Novel Resveratrol Butyrate Esters That Have the Ability to Prevent Fat Accumulation in a Liver Cell Culture Model. Molecules, 25(18), 4199.
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  • The Good Scents Company. (n.d.). ethyl butyrate. Retrieved from [Link]

  • Laza, J., Giner, S., & Cetó, X. (2021). Analysis of potential phenylacetone precursors (ethyl 3-oxo-2-phenylbutyrate, methyl 3-oxo-4-phenylbutyrate, and ethyl 3-oxo-4-phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. Drug Testing and Analysis, 13(9), 1646–1656.
  • National Center for Biotechnology Information. (n.d.). Ethyl butyrate. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 3-oxo-4-phenylbutanoate. PubChem. Retrieved from [Link]

  • Henriques, M. S. C., Kuş, N., Horta, P. C., Cristiano, M. L. S., Paixão, J. A., & Fausto, R. (2015). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Journal of Molecular Structure, 1105, 235-244.

Sources

IR and mass spectrometry analysis of "Ethyl 4-oxo-4-(3-thienyl)butyrate"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared (IR) and Mass Spectrometry (MS) Analysis of Ethyl 4-oxo-4-(3-thienyl)butyrate

Abstract

This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a Senior Application Scientist, this document moves beyond mere data presentation to offer an in-depth exploration of the structural elucidation of this molecule using two cornerstone analytical techniques: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). We will dissect the causality behind experimental choices, interpret the resulting spectra with field-proven insights, and present self-validating protocols. This guide is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to apply these techniques for the unambiguous structural confirmation and quality control of complex organic molecules.

Introduction to this compound

Chemical Structure and Properties

This compound is a bifunctional molecule featuring a ketone, an ester, and a thiophene ring. This unique combination of functional groups dictates its chemical reactivity and its spectral characteristics. The thiophene moiety, in particular, is a well-known pharmacophore, making this compound and its analogues valuable intermediates in drug discovery.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Name This compound[3]
Molecular Formula C₁₀H₁₂O₃S[3][4]
Molecular Weight 212.26 g/mol [3][4]
CAS Number 473693-79-7[3]
Structure Chemical Structure(Structure drawn for clarity)
Significance in Medicinal Chemistry and Drug Development

Thiophene derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties.[5] Compounds like this compound serve as critical building blocks for more complex pharmaceutical agents.[1] The butyrate chain can also be significant, as butyrate-releasing drugs have been investigated for their ability to modulate inflammatory and antiviral responses.[6] Therefore, the precise and accurate characterization of these intermediates is a non-negotiable step in the drug development pipeline, ensuring the identity, purity, and stability of the final active pharmaceutical ingredient (API).

Infrared (IR) Spectroscopy Analysis

Theoretical Principles: Probing Molecular Vibrations

Infrared (IR) spectroscopy is an indispensable technique for functional group identification. The underlying principle is that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. By analyzing the absorption spectrum, we can identify the functional groups present. For a molecule like this compound, IR spectroscopy is particularly powerful because it allows for the distinct identification of its two different carbonyl groups (ketone and ester) and the characteristic vibrations of the thienyl ring.[7]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

The choice of Attenuated Total Reflectance (ATR) sampling is deliberate; it requires minimal to no sample preparation, is non-destructive, and provides high-quality, reproducible spectra, making it a trustworthy and efficient method for routine analysis.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and performing a background scan.

  • Sample Application: Place a small drop of the neat liquid this compound directly onto the center of the ATR crystal.

  • Data Acquisition: Lower the ATR press to ensure firm contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-650 cm⁻¹ to achieve an excellent signal-to-noise ratio.

  • Data Processing: The resulting spectrum of absorbance vs. wavenumber (cm⁻¹) is then analyzed. No further processing is typically needed.

Visualization: IR Analysis Workflow

IR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_interp Interpretation Clean_Crystal Clean ATR Crystal Background_Scan Acquire Background Clean_Crystal->Background_Scan Apply_Sample Apply Sample Background_Scan->Apply_Sample Acquire_Spectrum Acquire Spectrum (4000-650 cm⁻¹) Apply_Sample->Acquire_Spectrum Process_Data Process Data Acquire_Spectrum->Process_Data Identify_Peaks Identify Diagnostic Peaks Process_Data->Identify_Peaks Correlate_Structure Correlate to Structure Identify_Peaks->Correlate_Structure

Caption: Workflow for ATR-FTIR analysis of a liquid sample.

Spectral Interpretation: Decoding the Vibrational Signature

The IR spectrum of this compound is rich with information. The most diagnostic regions are the C=O stretching region (1800-1650 cm⁻¹) and the fingerprint region (<1500 cm⁻¹), where the unique vibrations of the thienyl ring and C-O bonds appear.

Table 2: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected IntensityRationale & Authoritative Grounding
~3105Thienyl C-HAromatic C-H StretchWeak to MediumHeteroaromatic C-H stretches typically appear above 3000 cm⁻¹.[8][9]
2980-2850Ethyl & Butyrate CH₂, CH₃Aliphatic C-H StretchMediumStandard range for sp³ C-H stretching vibrations.
~1735Ester C=OCarbonyl StretchStrong, SharpSaturated esters typically absorb in the 1750-1735 cm⁻¹ range.[7][10]
~1675Ketone C=OCarbonyl StretchStrong, SharpConjugation of the ketone with the electron-rich thienyl ring lowers the frequency from the typical ~1715 cm⁻¹ for aliphatic ketones.[11]
~1530, ~1460Thienyl RingC=C Ring StretchMediumCharacteristic stretching vibrations for the thiophene ring skeleton.[9]
1250-1150Ester C-OAsymmetric C-O-C StretchStrongEsters show a strong, characteristic C-O stretch.[7]
830-710Thienyl C-HC-H Out-of-Plane BendMedium to StrongThe substitution pattern on the ring influences the exact position of these informative bending vibrations.[5]

The key diagnostic feature is the presence of two distinct, strong carbonyl peaks. The higher frequency peak (~1735 cm⁻¹) is assigned to the ester, while the lower frequency peak (~1675 cm⁻¹) is assigned to the ketone. This frequency shift is a direct result of electronic effects: the lone pairs on the ester oxygen increase the energy of its C=O stretch, while conjugation with the aromatic thienyl ring decreases the energy of the ketone's C=O stretch.

Mass Spectrometry (MS) Analysis

Theoretical Principles: Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For structural elucidation, we often employ "hard" ionization techniques like Electron Impact (EI), which imparts significant energy into the molecule, causing it to fragment in predictable ways. The resulting fragmentation pattern serves as a molecular fingerprint, allowing us to piece together the original structure. The fragmentation of thiophene derivatives is known to be influenced by the nature and position of its substituents.[12][13]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the chosen method as it provides separation of the analyte from any potential impurities prior to mass analysis, ensuring the resulting spectrum is of the pure compound.

  • Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Separation: Inject 1 µL of the solution into the GC system. Use a standard non-polar column (e.g., DB-5ms) and a temperature program that ramps from a low temperature (e.g., 50°C) to a high temperature (e.g., 250°C) to ensure proper elution.

  • Ionization: As the compound elutes from the GC column, it enters the MS ion source, where it is bombarded with high-energy electrons (typically 70 eV for EI).

  • Mass Analysis: The resulting positively charged ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: An electron multiplier detects the ions, generating a mass spectrum that plots relative intensity versus m/z.

Spectral Interpretation: Assembling the Molecular Puzzle

The mass spectrum provides the molecular weight and a roadmap of the molecule's weakest bonds.

  • Molecular Ion (M⁺•): The first crucial piece of evidence is the molecular ion peak. For C₁₀H₁₂O₃S, this will appear at m/z 212 . Its presence confirms the molecular weight of the compound. Substituted thiophenes generally exhibit a prominent molecular ion peak.[13]

  • Key Fragmentation Pathways: The fragmentation will be dictated by the functional groups, primarily involving cleavage adjacent to the carbonyl groups (alpha-cleavage) and rearrangements.[14][15]

Table 3: Predicted Key Fragments in the EI Mass Spectrum of this compound

m/zProposed Fragment Structure/IdentityFragmentation Pathway
212 [C₁₀H₁₂O₃S]⁺• Molecular Ion (M⁺•)
183[M - C₂H₅]⁺Loss of ethyl radical from the ester.
167[M - OC₂H₅]⁺Alpha-cleavage at the ester carbonyl with loss of the ethoxy radical. A very common pathway for ethyl esters.[14]
111[C₄H₃S-C≡O]⁺Thienoyl cation . Alpha-cleavage between the ketone carbonyl and the adjacent CH₂ group. This is a highly stable, resonance-delocalized acylium ion and is expected to be a major peak.
83[C₄H₃S]⁺Thienyl cation . Subsequent loss of CO (m/z 28) from the thienoyl cation (m/z 111).
Visualization: Proposed EI-MS Fragmentation Pathways

MS_Fragmentation M Molecular Ion (M⁺•) C₁₀H₁₂O₃S m/z = 212 F167 [M - OC₂H₅]⁺ m/z = 167 M->F167 - •OC₂H₅ (45) F111 Thienoyl Cation [C₅H₃OS]⁺ m/z = 111 M->F111 - •CH₂CH₂COOEt (101) (α-cleavage) F83 Thienyl Cation [C₄H₃S]⁺ m/z = 83 F111->F83 - CO (28)

Caption: Major proposed fragmentation pathways for this compound under Electron Impact (EI) ionization.

The most telling fragment is the intense peak expected at m/z 111 , corresponding to the 3-thienoyl cation. This fragment's high stability makes it a very likely and diagnostically significant peak, confirming the connectivity of the thienyl ring to the keto-group.

Integrated Spectroscopic Analysis

While powerful individually, the true strength of these techniques lies in their combined application.

  • IR confirms the "what": It verifies the presence of all the required functional groups—ketone, ester, thiophene ring, and aliphatic chain. The distinct carbonyl frequencies further differentiate the ketone and ester functionalities.

  • MS confirms the "how it's connected": It provides the definitive molecular weight (m/z 212) and the structural skeleton. The fragmentation pattern, particularly the generation of the m/z 111 thienoyl cation, validates the precise arrangement of these functional groups as predicted by the molecule's name and structure.

Together, the data from IR and MS provide a self-validating system that delivers an unambiguous confirmation of the chemical structure of this compound.

Conclusion

The analytical characterization of this compound serves as an excellent case study in the application of fundamental spectroscopic techniques to complex molecules relevant to the pharmaceutical industry. A methodical approach, grounded in the principles of molecular vibrations and fragmentation chemistry, allows for a complete structural assignment. The IR spectrum confirms the presence and electronic environment of the key functional groups, while the mass spectrum provides the molecular weight and crucial connectivity information through its fragmentation fingerprint. By integrating these techniques, researchers and drug development professionals can ensure the structural integrity of their compounds with the highest degree of confidence, a critical requirement for advancing new chemical entities through the development pipeline.

References

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  • Benchchem. A Comparative Guide to the Structural Validation of Synthesized 4-(3-Thienyl)butyric Acid.

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  • Sone, T., & Abe, Y. (1960). The Infrared Absorption Spectra of Thiophene Derivatives. Journal of the Chemical Society of Japan, Pure Chemistry Section.

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.

  • Potapov, V. A., et al. (2007). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc.

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

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  • Leonard, N. J., et al. (1952). The Infrared Absorption Spectra of Cyclic β-Ketoesters. Journal of the American Chemical Society.

  • Bennur, S., et al. (1975). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate.

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  • Gvozdikova, E., et al. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. National Institutes of Health (NIH).

  • Mary, Y. S., & Kumar, S. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Chemistry.

  • University of Calgary. Carbonyl compounds - IR spectroscopy.

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

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Methodological & Application

Scale-Up Synthesis of Ethyl 4-oxo-4-(3-thienyl)butyrate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the scale-up synthesis of Ethyl 4-oxo-4-(3-thienyl)butyrate, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the process, from reaction mechanism to large-scale production considerations.

Introduction: The Significance of this compound

This compound is a versatile building block in medicinal chemistry. The thiophene moiety is a privileged scaffold in numerous biologically active molecules, prized for its ability to mimic a phenyl ring while offering unique electronic properties and metabolic profiles. The β-keto ester functionality within the target molecule provides a reactive handle for a variety of subsequent chemical transformations, making it a valuable precursor for the synthesis of complex heterocyclic systems and active pharmaceutical ingredients (APIs). A robust and scalable synthesis is therefore of paramount importance for its practical application in drug discovery and development.

The Synthetic Strategy: A Crossed Claisen Condensation Approach

The most efficient and industrially viable route for the synthesis of this compound is a crossed Claisen condensation. This reaction involves the carbon-carbon bond formation between a ketone and an ester in the presence of a strong base.[1] For this specific synthesis, 3-acetylthiophene serves as the ketone component, providing the thienyl and keto groups, while diethyl oxalate acts as the ester component, furnishing the ethyl ester and the adjacent carbonyl group.

A critical aspect of a successful crossed Claisen condensation is the prevention of unwanted side reactions, primarily the self-condensation of the enolizable carbonyl compound.[2] Diethyl oxalate is an ideal choice for the ester component as it lacks α-hydrogens and therefore cannot form an enolate, precluding self-condensation.[3][4] This ensures that it acts exclusively as the electrophilic acceptor for the enolate generated from 3-acetylthiophene.

The reaction is typically mediated by a strong, non-nucleophilic base. Sodium ethoxide is the base of choice for this transformation, as the ethoxide anion corresponds to the alkoxy group of the reacting ester (diethyl oxalate). This choice cleverly circumvents the possibility of transesterification, a common side reaction when the alkoxide base does not match the ester's alcohol component.[5]

Reaction Mechanism

The crossed Claisen condensation proceeds through a series of well-defined steps:

  • Enolate Formation: A strong base, sodium ethoxide, abstracts an acidic α-proton from 3-acetylthiophene to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. This results in the formation of a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating an ethoxide leaving group.

  • Deprotonation (Driving Force): The resulting β-keto ester has highly acidic protons located between the two carbonyl groups. The ethoxide base readily deprotonates this position, forming a highly stabilized enolate. This effectively irreversible acid-base reaction is the thermodynamic driving force that shifts the entire equilibrium towards the product.[6]

  • Protonation: A final acidic workup is performed to neutralize the enolate and yield the desired this compound.[7]

Crossed Claisen Condensation Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2 & 3: Nucleophilic Attack & Elimination cluster_2 Step 4 & 5: Deprotonation & Protonation 3-Acetylthiophene 3-Acetylthiophene Enolate Thiophene Enolate 3-Acetylthiophene->Enolate NaOEt Tetrahedral_Intermediate Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate + Diethyl Oxalate Product_Enolate Product Enolate (Stabilized) Tetrahedral_Intermediate->Product_Enolate - NaOEt Final_Product This compound Product_Enolate->Final_Product H+ Workup

Caption: Mechanism of the Crossed Claisen Condensation.

Materials and Methods

Reagents and Materials
ReagentFormulaMW ( g/mol )CAS No.Key Hazards
3-AcetylthiopheneC₆H₆OS126.181468-83-3Harmful if swallowed or in contact with skin
Diethyl OxalateC₆H₁₀O₄146.1495-92-1Harmful if swallowed, Causes severe skin burns and eye damage
Sodium EthoxideC₂H₅NaO68.05141-52-6Flammable solid, Causes severe skin burns and eye damage
TolueneC₇H₈92.14108-88-3Flammable liquid and vapor, Skin and eye irritant
Hydrochloric Acid (conc.)HCl36.467647-01-0Corrosive
Ethyl AcetateC₄H₈O₂88.11141-78-6Highly flammable liquid and vapor
Brine (sat. NaCl)NaCl58.447647-14-5Not hazardous
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Not hazardous
Equipment
  • Three-necked round-bottom flask (appropriate for the intended scale)

  • Mechanical stirrer

  • Reflux condenser with a drying tube

  • Addition funnel

  • Thermometer

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Experimental Protocol: A Step-by-Step Guide

G start Start reagent_prep Reagent Preparation and Reactor Setup start->reagent_prep reaction Reaction: Crossed Claisen Condensation reagent_prep->reaction workup Aqueous Work-up and Extraction reaction->workup purification Purification by Vacuum Distillation workup->purification end Final Product purification->end

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Troubleshooting & Optimization

Navigating the Complexities of 3-Bromothiophene Acylation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the regioselective acylation of 3-bromothiophene. As a Senior Application Scientist, I understand the nuances and challenges that can arise during the synthesis of thiophene-based intermediates, which are critical building blocks in pharmaceuticals and advanced materials. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot common issues and optimize your reaction outcomes. We will move beyond simple step-by-step instructions to explore the underlying chemical principles that govern regioselectivity in this important transformation.

The Challenge: Controlling Regioselectivity in the Acylation of 3-Bromothiophene

The Friedel-Crafts acylation is a fundamental method for introducing acyl groups onto aromatic rings.[1] However, its application to 3-substituted thiophenes like 3-bromothiophene is often complicated by a lack of regioselectivity. The inherent electronic properties of the thiophene ring favor electrophilic attack at the α-positions (C2 and C5) due to the superior stabilization of the resulting carbocation intermediate through resonance.[2] The presence of a bromine atom at the 3-position further influences the electronic and steric environment, often leading to a mixture of 2-acyl and 5-acyl isomers, with the former frequently predominating.

This guide will equip you with the knowledge to navigate these challenges, offering both classical and modern approaches to achieve the desired regioselectivity in your acylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the Friedel-Crafts acylation of 3-bromothiophene?

The main challenge is controlling the position of acylation. The thiophene ring has two potentially reactive α-positions (C2 and C5). The bromine at the 3-position is a deactivating, ortho-, para-director. This leads to a competition between acylation at the C2 and C5 positions, often resulting in a mixture of isomers that can be difficult to separate.

Q2: Which isomer, 2-acyl or 5-acyl, is typically favored in the classical Friedel-Crafts acylation of 3-bromothiophene?

In many cases, the 2-acyl-3-bromothiophene is the major product. This is due to the ortho-directing effect of the bromine atom, which activates the adjacent C2 position towards electrophilic attack. However, the C5 position is also activated (para-directing effect), and the ratio of isomers can be highly dependent on the reaction conditions.

Q3: How can I distinguish between the 2-acyl-3-bromothiophene and 5-acyl-3-bromothiophene isomers?

The most reliable method for distinguishing between these isomers is Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The coupling patterns of the thiophene protons are diagnostic.

    • For 2-acyl-3-bromothiophene , you would expect to see two doublets in the aromatic region, corresponding to the protons at the C4 and C5 positions.

    • For 5-acyl-3-bromothiophene , you would also observe two doublets for the C2 and C4 protons. The chemical shifts and coupling constants will be distinct for each isomer.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the thiophene ring will also differ significantly between the two isomers.

Q4: Are there alternatives to classical Friedel-Crafts acylation for achieving high regioselectivity?

Yes, modern synthetic methods offer excellent control over regioselectivity. One of the most powerful techniques is the use of palladium-catalyzed C-H activation.[3][4] By installing a directing group at a specific position on the thiophene ring, it is possible to selectively functionalize a targeted C-H bond. For achieving C5-acylation of a 3-substituted thiophene, one could first introduce a bromo-substituent at the C2 position to act as a blocking group, directing a subsequent palladium-catalyzed arylation to the C5 position.[3][4]

Troubleshooting Guide

This section addresses common problems encountered during the acylation of 3-bromothiophene and provides actionable solutions based on established chemical principles.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of acylated product 1. Deactivation of the catalyst: The Lewis acid (e.g., AlCl₃) can be deactivated by moisture or by complexation with the carbonyl group of the product. 2. Instability of the thiophene ring: Harsh reaction conditions can lead to polymerization or decomposition of the starting material.[4] 3. Insufficiently reactive acylating agent. 1. Ensure anhydrous conditions: Use freshly distilled solvents and dry glassware. Add the Lewis acid carefully to avoid clumping. 2. Optimize reaction temperature: Start with a low temperature (e.g., 0 °C) and slowly warm to room temperature.[1] Avoid excessive heating. 3. Use a more reactive acylating agent: Acyl chlorides are generally more reactive than anhydrides.
Formation of a mixture of 2-acyl and 5-acyl isomers 1. Competing electronic effects: The bromine at C3 directs to both C2 (ortho) and C5 (para). 2. Steric hindrance: The size of the acylating agent and the Lewis acid-acylating agent complex can influence the site of attack.1. Vary the Lewis acid: Different Lewis acids can have different steric bulk and coordinating properties, which may favor one isomer over the other. Consider trying SnCl₄ or TiCl₄ in addition to AlCl₃. 2. Modify the acylating agent: Using a bulkier acylating agent may favor acylation at the less sterically hindered C5 position. 3. Adjust the reaction temperature: Lower temperatures can sometimes improve selectivity by favoring the kinetically controlled product.
Reaction fails to proceed 1. Poor quality of 3-bromothiophene: The starting material may contain impurities that inhibit the reaction. 2. Inactive catalyst: The Lewis acid may have degraded due to improper storage.1. Purify the starting material: Purify the 3-bromothiophene by distillation before use. 2. Use a fresh bottle of Lewis acid: Ensure the Lewis acid is a fine, free-flowing powder.
Formation of dark, tarry side products 1. Polymerization of the thiophene ring: This is often caused by excessively high temperatures or a high concentration of the Lewis acid.1. Maintain a low reaction temperature. 2. Use the minimum effective amount of Lewis acid. 3. Add the 3-bromothiophene slowly to the mixture of the Lewis acid and acylating agent.

Experimental Protocols

Protocol 1: Classical Friedel-Crafts Acylation of 3-Bromothiophene

This protocol describes a general procedure for the acetylation of 3-bromothiophene, which is known to produce a mixture of isomers.[1]

Materials:

  • 3-Bromothiophene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, add a solution of 3-bromothiophene (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.[1]

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.[1]

  • Carefully pour the reaction mixture into a beaker containing crushed ice and a small amount of concentrated HCl.[1]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the isomers.

Protocol 2: Regioselective C5-Arylation of 3-Substituted-2-bromothiophenes via Palladium-Catalyzed C-H Activation

This protocol demonstrates a modern approach to achieve C5-functionalization by using the C2-bromo substituent as a blocking group.[3][4] While this example shows an arylation, the resulting C5-arylthiophene can be a versatile intermediate for further transformations.

Materials:

  • 2-Bromo-3-substituted thiophene (e.g., 2-bromo-3-methylthiophene)

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium acetate (KOAc)

  • N,N-Dimethylacetamide (DMA)

Procedure:

  • In a reaction vessel, combine the 2-bromo-3-substituted thiophene (1.0 equivalent), aryl bromide (1.2 equivalents), Pd(OAc)₂ (1 mol%), and KOAc (2.0 equivalents).

  • Add DMA as the solvent.

  • Seal the vessel and heat the reaction mixture at the appropriate temperature (e.g., 150 °C) for the specified time.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Reaction and Troubleshooting

Reaction Mechanism: Friedel-Crafts Acylation of 3-Bromothiophene

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation and Product Formation Acyl_Chloride R-CO-Cl Acylium_Ion_Complex R-C≡O⁺---AlCl₄⁻ Acyl_Chloride->Acylium_Ion_Complex + AlCl₃ Lewis_Acid AlCl₃ 3_Bromothiophene 3-Bromothiophene Sigma_Complex_C2 Sigma Complex (Attack at C2) 3_Bromothiophene->Sigma_Complex_C2 + R-C≡O⁺ Sigma_Complex_C5 Sigma Complex (Attack at C5) 3_Bromothiophene->Sigma_Complex_C5 + R-C≡O⁺ Product_C2 2-Acyl-3-bromothiophene Sigma_Complex_C2->Product_C2 - H⁺ Product_C5 5-Acyl-3-bromothiophene Sigma_Complex_C5->Product_C5 - H⁺

Caption: Mechanism of Friedel-Crafts acylation on 3-bromothiophene.

Troubleshooting Workflow for Poor Regioselectivity

G start Problem: Poor Regioselectivity (Mixture of 2- and 5-isomers) check_temp Is the reaction temperature optimized? start->check_temp lower_temp Action: Lower the reaction temperature (e.g., to 0°C or below). check_temp->lower_temp No check_la Have you tried different Lewis acids? check_temp->check_la Yes lower_temp->check_la change_la Action: Screen other Lewis acids (e.g., SnCl₄, TiCl₄). check_la->change_la No check_acyl Is the acylating agent sterically demanding? check_la->check_acyl Yes change_la->check_acyl change_acyl Action: Use a bulkier acylating agent to favor C5. check_acyl->change_acyl No modern_methods Consider Modern Synthetic Methods check_acyl->modern_methods Yes change_acyl->modern_methods pd_catalysis Action: Employ Pd-catalyzed C-H activation with a C2-blocking group for C5 selectivity. modern_methods->pd_catalysis end Improved Regioselectivity pd_catalysis->end

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Validation & Comparative

A Senior Application Scientist's Guide to Catalyst Selection for Thienyl Butyrate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Thienyl Butyrate and Its Catalytic Synthesis

Thienyl butyrate, specifically 2-thiophenethyl butyrate, is a specialty ester that garners interest in the pharmaceutical and flavor industries. Its synthesis, an esterification reaction between 2-thiopheneethanol and butyric acid, is a foundational process in organic chemistry. The efficiency, selectivity, and environmental impact of this synthesis are critically dependent on the choice of catalyst. This guide provides an in-depth comparison of common catalytic systems, offering researchers and process chemists the data-driven insights needed to select the optimal catalyst for their specific application, whether for lab-scale research or industrial production.

Butyrate esters are known for their applications as food additives and in the fragrance industry.[1][2] The incorporation of the thiophene moiety, a key heterocycle in medicinal chemistry, suggests potential applications as a pharmaceutical intermediate.[3][4][5] Therefore, developing a robust and efficient synthetic route is of considerable importance.

This guide will compare three primary classes of catalysts: traditional homogeneous acid catalysts, modern heterogeneous solid acid catalysts, and highly selective biocatalysts. We will delve into the mechanistic underpinnings of each, present comparative performance data, and provide detailed experimental protocols to ensure the reproducibility and validation of our findings.

Catalytic Pathways: A Mechanistic Overview

The synthesis of thienyl butyrate via Fischer esterification is an equilibrium-limited reaction. The catalyst's role is to accelerate the attainment of this equilibrium by lowering the activation energy. The general mechanism involves the activation of the carboxylic acid carbonyl group, making it more susceptible to nucleophilic attack by the alcohol.

Esterification_Mechanism Reactants Butyric Acid + 2-Thiopheneethanol Protonation Protonation of Carbonyl Oxygen Reactants->Protonation + H⁺ Catalyst Catalyst (H⁺) Catalyst->Protonation Nucleophilic_Attack Nucleophilic Attack by Alcohol Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Deprotonation Deprotonation Water_Elimination->Deprotonation Products Thienyl Butyrate + Water Deprotonation->Products - H⁺ Catalyst_Regen Catalyst (H⁺) Regenerated Deprotonation->Catalyst_Regen

Caption: General mechanism for acid-catalyzed Fischer esterification.

While this general pathway holds true, the specific nature of the catalyst—whether it is dissolved in the reaction media (homogeneous), a solid surface (heterogeneous), or an enzyme's active site (biocatalytic)—profoundly influences the reaction kinetics, work-up procedure, and overall process efficiency.

Comparative Analysis of Catalytic Systems

The choice of catalyst is a multi-faceted decision, balancing reaction efficiency with practical considerations like cost, safety, and environmental impact. We will now compare three leading catalyst types for thienyl butyrate synthesis.

Homogeneous Acid Catalysts (e.g., p-Toluenesulfonic Acid - PTSA)

Homogeneous catalysts, such as PTSA or sulfuric acid, are traditional choices for esterification.[6] They are highly effective due to the excellent accessibility of catalytic sites to the reactants in the liquid phase.

  • Mechanism & Rationale: Being fully solvated, the proton (H⁺) from the acid is readily available to protonate the carbonyl group of butyric acid, initiating the catalytic cycle efficiently. This leads to rapid reaction rates at moderate temperatures.

  • Performance: Homogeneous catalysts typically exhibit high initial activity.[6] However, the reaction is reversible, and the water produced can hydrolyze the ester, limiting the final conversion unless it is actively removed.

  • Advantages:

    • High catalytic activity and turnover frequency.[6]

    • Low cost and readily available.

  • Disadvantages:

    • Difficult Separation: The catalyst is dissolved in the reaction mixture, necessitating a challenging work-up involving neutralization, washing, and extraction steps. This generates significant aqueous waste.

    • Corrosion: Strong mineral acids are corrosive, requiring specialized reactors for large-scale production.

    • Low Selectivity: The harsh acidic conditions can lead to side reactions, such as dehydration of the alcohol or polymerization, especially at higher temperatures.

Heterogeneous Solid Acid Catalysts (e.g., Amberlyst-15)

Heterogeneous catalysts, particularly ion-exchange resins like Amberlyst-15, represent a significant process improvement over their homogeneous counterparts.[7][8] Amberlyst-15 is a macroreticular polystyrene resin functionalized with sulfonic acid groups, providing acidic sites on a solid support.[9]

  • Mechanism & Rationale: The reaction occurs on the surface and within the porous structure of the resin. Reactants diffuse into the resin, interact with the sulfonic acid sites, and the products diffuse back out. The solid nature of the catalyst simplifies separation immensely.

  • Performance: Amberlyst-15 has demonstrated high activity in the esterification of butyric acid with various alcohols.[10] Its performance is comparable to homogeneous catalysts in terms of final conversion, though it may require slightly higher temperatures or longer reaction times to overcome mass transfer limitations.[6]

  • Advantages:

    • Facile Separation: The catalyst is easily removed by simple filtration, eliminating the need for aqueous work-up.

    • Reusability: The resin can be washed, dried, and reused for multiple reaction cycles, significantly reducing catalyst cost and waste.[11]

    • Reduced Corrosion: The acidic sites are confined to the solid support, minimizing corrosion of the reactor vessel.

  • Disadvantages:

    • Mass Transfer Limitations: The reaction rate can be limited by the diffusion of reactants to the active sites within the resin pores.

    • Lower Thermal Stability: Standard resins have a maximum operating temperature (typically ~120-140°C) beyond which the sulfonic acid groups can degrade.

Biocatalysts (e.g., Immobilized Lipase - Novozym® 435)

Enzymes offer an environmentally benign and highly selective alternative for ester synthesis. Novozym® 435, an immobilized lipase B from Candida antarctica (CALB), is one of the most robust and widely used commercial biocatalysts.[12][13]

  • Mechanism & Rationale: The reaction proceeds via a "Ping-Pong Bi-Bi" mechanism within the enzyme's active site.[14][15] First, the butyric acid acylates a serine residue in the catalytic triad, releasing a water molecule. Then, the 2-thiopheneethanol binds and is acylated, forming the ester and regenerating the enzyme. This high degree of specificity minimizes side reactions.

  • Performance: Lipases operate under very mild conditions (typically 30-60°C), which is ideal for thermally sensitive substrates.[1] While reaction times can be longer than with traditional acid catalysts, conversions are often very high, especially when water is removed from the system.

  • Advantages:

    • Unmatched Selectivity: Enzymes are highly chemo-, regio-, and stereoselective, resulting in a very pure product with minimal byproducts.

    • Mild Reaction Conditions: Low temperatures reduce energy consumption and prevent thermal degradation of reactants and products.

    • Environmental Sustainability: Enzymes are biodegradable, and the process avoids harsh acids and solvents.

  • Disadvantages:

    • Higher Cost: The initial purchase price of the immobilized enzyme is higher than that of bulk chemical catalysts.

    • Inhibition: High concentrations of substrates (especially short-chain acids like butyric acid) or the alcohol can inhibit or deactivate the enzyme.[15][16]

    • Slower Reaction Rates: Enzymatic reactions can be slower than conventional chemical catalysis.

Performance Data Summary

The following table summarizes typical performance metrics for the synthesis of butyrate esters using analogous catalytic systems. These values provide a baseline for what can be expected for thienyl butyrate synthesis.

Catalyst SystemCatalyst TypeTypical Temp. (°C)Molar Ratio (Alcohol:Acid)Conversion (%)Reaction Time (h)Reusability
p-Toluenesulfonic acid (PTSA) Homogeneous Acid80 - 1101:1 to 3:185 - 952 - 6No
Amberlyst-15 Heterogeneous Acid70 - 1001:1 to 4:190 - 984 - 10High (5-10+ cycles)
Novozym® 435 Biocatalyst40 - 601:1 to 1.5:1> 958 - 48High (10+ cycles)

Experimental Protocols

To provide a practical framework, we present detailed, self-validating protocols for the synthesis of 2-thiophenethyl butyrate using Amberlyst-15 and Novozym® 435.

Workflow for Catalyst-Driven Ester Synthesis

Synthesis_Workflow Setup 1. Reactor Setup (Flask, Condenser, Stirrer) Reagents 2. Charge Reactants (2-Thiopheneethanol, Butyric Acid, Solvent) Setup->Reagents Catalyst_Add 3. Add Catalyst (Amberlyst-15 or Novozym 435) Reagents->Catalyst_Add Reaction 4. Heat and Stir (Monitor by TLC/GC) Catalyst_Add->Reaction Workup 5. Reaction Work-up Reaction->Workup Filtration 5a. Filter Catalyst (Heterogeneous/Enzymatic) Workup->Filtration Path 1 Extraction 5b. Neutralize & Extract (Homogeneous) Workup->Extraction Path 2 Purification 6. Purify Product (Distillation/Chromatography) Filtration->Purification Extraction->Purification Analysis 7. Characterize Product (NMR, GC-MS, IR) Purification->Analysis

Caption: General experimental workflow for thienyl butyrate synthesis.

Protocol 1: Amberlyst-15 Catalyzed Synthesis
  • Rationale: This protocol leverages the ease of separation and reusability of a solid acid catalyst, making it ideal for efficient, clean synthesis without complex aqueous work-up. The use of an excess of one reactant or removal of water can be employed to drive the equilibrium towards the product.[17]

  • Materials:

    • 2-Thiopheneethanol (1.0 eq)

    • Butyric acid (1.2 eq)

    • Amberlyst-15 resin (10% w/w of total reactants)

    • Toluene (solvent)

    • Anhydrous magnesium sulfate

    • Dean-Stark apparatus (optional, for water removal)

  • Procedure:

    • Catalyst Preparation: Wash Amberlyst-15 with methanol, then dry under vacuum at 60°C for 4 hours to remove moisture.

    • Reaction Setup: To a round-bottom flask equipped with a reflux condenser (and Dean-Stark trap if used), add 2-thiopheneethanol, butyric acid, and toluene.

    • Initiation: Add the pre-dried Amberlyst-15 resin to the flask.

    • Reaction: Heat the mixture to reflux (approx. 110°C for toluene) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 5-8 hours).

    • Catalyst Recovery: Cool the reaction mixture to room temperature. Recover the Amberlyst-15 catalyst by simple filtration. Wash the recovered resin with toluene, then methanol, and dry for reuse.

    • Work-up: Combine the filtrate and washes. Remove the toluene under reduced pressure using a rotary evaporator.

    • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-thiophenethyl butyrate.

Protocol 2: Novozym® 435 Catalyzed Synthesis
  • Rationale: This protocol is chosen for its high selectivity and mild conditions, which are perfect for producing a high-purity product suitable for flavor or pharmaceutical applications. The reaction is run in a solvent-free system or a non-polar organic solvent to favor the esterification equilibrium.[1][18]

  • Materials:

    • 2-Thiopheneethanol (1.0 eq)

    • Butyric acid (1.05 eq)

    • Novozym® 435 (5-10% w/w of total reactants)

    • Molecular sieves (3Å or 4Å)

    • Heptane (optional, solvent)

  • Procedure:

    • Reaction Setup: To a screw-cap vial or flask, add 2-thiopheneethanol and butyric acid. If using a solvent, add heptane.

    • Water Removal: Add activated molecular sieves to adsorb the water produced during the reaction, which drives the equilibrium towards the product.

    • Initiation: Add Novozym® 435 to the mixture.

    • Reaction: Place the vessel in an orbital shaker incubator at 50°C and 200 rpm. Monitor the reaction by GC. The reaction typically reaches equilibrium within 24-48 hours.

    • Catalyst Recovery: After the reaction, recover the Novozym® 435 beads by filtration. Wash them with heptane and dry them under a gentle stream of nitrogen or in a desiccator for reuse.

    • Work-up: The filtrate contains the product, unreacted substrates, and solvent. The solvent can be removed by rotary evaporation.

    • Purification: Due to the high selectivity of the enzyme, the crude product is often of high purity. If necessary, residual acid can be removed by washing with a dilute sodium bicarbonate solution, followed by purification via vacuum distillation.

Catalyst Selection Guide: A Decision-Making Framework

Choosing the right catalyst requires aligning the project's priorities with the catalyst's characteristics. This flowchart provides a logical path for making an informed decision.

Catalyst_Choice Start Start: Select Catalyst for Thienyl Butyrate Synthesis Priority What is the primary driver? Start->Priority Purity Highest Purity & Mild Conditions? Priority->Purity Product Quality Process Process Efficiency & Reusability? Priority->Process Scalability & Green Chem Cost Lowest Initial Cost & Speed? Priority->Cost Cost & Time Purity->Process No Result_Enzyme Use Biocatalyst: Novozym® 435 Purity->Result_Enzyme Yes Process->Cost No Result_Resin Use Heterogeneous Catalyst: Amberlyst-15 Process->Result_Resin Yes Result_Homogeneous Use Homogeneous Catalyst: PTSA Cost->Result_Homogeneous Yes

Caption: Decision flowchart for catalyst selection.

  • If Highest Purity is Paramount: For applications in pharmaceuticals or high-fidelity flavor profiling, where byproduct formation is unacceptable, Novozym® 435 is the unequivocal choice due to its superior selectivity and mild operating conditions.

  • If Process Efficiency and Reusability are Key: For scalable, environmentally conscious synthesis, Amberlyst-15 offers the best balance. It combines good reaction rates with the critical advantages of easy separation and catalyst recycling, aligning with the principles of green chemistry.[6][19]

  • If Initial Cost and Speed are the Only Concerns: For rapid, small-scale exploratory synthesis where downstream purification challenges are acceptable, a homogeneous catalyst like PTSA can provide the fastest results with the lowest initial chemical cost.

Conclusion

The synthesis of thienyl butyrate is achievable through multiple catalytic routes, each with a distinct profile of advantages and trade-offs. While traditional homogeneous catalysts offer speed, they are hampered by significant process limitations. The advent of robust heterogeneous catalysts like Amberlyst-15 has provided a scalable, cleaner alternative that is well-suited for industrial applications. For the production of high-value, high-purity esters, the unparalleled selectivity of biocatalysts such as Novozym® 435 sets the benchmark for quality and sustainability. By understanding the interplay between reaction mechanism, catalyst performance, and process requirements, researchers can confidently select the optimal catalyst to achieve their synthetic goals efficiently and responsibly.

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  • Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β-thioether ester). MDPI. [Link]

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  • Kinetic Study of Catalytic Esterification of Butyric Acid and Ethanol over Amberlyst 15. SciSpace by Typeset. [Link]

  • Comparison between Homogeneous and Heterogeneous Esterification Reactions for Biodiesel Production using Reactive Distillation. ResearchGate. [Link]

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  • (PDF) Butyrate's (a short-chain fatty acid) microbial synthesis, absorption, and preventive roles against colorectal and lung cancer. ResearchGate. [Link]

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A Senior Application Scientist's Guide to the Structural Validation of Ethyl 4-oxo-4-(3-thienyl)butyrate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. This guide provides an in-depth, practical comparison of spectroscopic methods for the structural validation of "Ethyl 4-oxo-4-(3-thienyl)butyrate," a compound of interest in medicinal chemistry. We will explore how a multi-technique spectroscopic approach not only confirms the target structure but also decisively distinguishes it from its plausible isomer, "Ethyl 4-oxo-4-(2-thienyl)butyrate." This distinction is critical, as even minor positional isomerism can lead to significant differences in biological activity and pharmacological profiles.

This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for experimental choices. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), demonstrating how their combined data provides a self-validating system for structural elucidation.

The Challenge: Distinguishing Positional Isomers

The primary challenge in the characterization of this compound lies in confirming the substitution pattern on the thiophene ring. While both the 2-thienyl and 3-thienyl isomers share the same molecular formula (C₁₀H₁₂O₃S) and nominal mass, the connectivity of the butyrate chain to the heterocyclic ring profoundly influences the electronic environment of the molecule, leading to distinct and predictable differences in their spectroscopic signatures.

Figure 1: Target Compound and Its Key Isomer

  • Structure A: this compound (Target)

  • Structure B: Ethyl 4-oxo-4-(2-thienyl)butyrate (Isomeric Alternative)

A Multi-Faceted Approach to Structural Validation

A robust structural validation relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and together they create a comprehensive and irrefutable picture. Our workflow is designed to systematically acquire and interpret data from ¹H NMR, ¹³C NMR, IR, and MS.

Structural_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR C_NMR ¹³C NMR Purification->C_NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Interpretation Spectral Interpretation H_NMR->Data_Interpretation C_NMR->Data_Interpretation IR->Data_Interpretation MS->Data_Interpretation Comparison Comparison with Isomer Data_Interpretation->Comparison Structure_Confirmation Structure Confirmed Comparison->Structure_Confirmation

Caption: A typical workflow for the structural validation of a synthesized organic compound.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the number of different types of protons, their electronic environments, and their spatial relationships.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid obscuring key signals.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex spin systems.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is sufficient.

    • Number of Scans: 16-32 scans are typically adequate for a sample of this concentration.

    • Relaxation Delay (d1): A 1-2 second delay ensures proper relaxation of the protons between pulses.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Comparative Analysis: 3-thienyl vs. 2-thienyl Isomer

The key to distinguishing between the 3-thienyl and 2-thienyl isomers lies in the chemical shifts and coupling patterns of the thiophene ring protons.

Assignment This compound (Expected) Ethyl 4-oxo-4-(2-thienyl)butyrate (Reference Data) Rationale for Differences
Thiophene Protons δ ~8.1 ppm (s, H-2), ~7.5 ppm (d, H-5), ~7.3 ppm (dd, H-4)δ ~7.7 ppm (dd, H-5), ~7.6 ppm (dd, H-3), ~7.1 ppm (dd, H-4)The proximity of protons to the electron-withdrawing ketone and the sulfur heteroatom dictates their chemical shift and coupling constants. The 3-thienyl isomer will exhibit a distinct singlet for the H-2 proton.
Ethyl Ester -CH₂- δ ~4.1 ppm (q, J ≈ 7.1 Hz)δ ~4.1 ppm (q, J ≈ 7.1 Hz)The environment of the ethyl ester group is largely unaffected by the thiophene substitution pattern.
Ethyl Ester -CH₃ δ ~1.2 ppm (t, J ≈ 7.1 Hz)δ ~1.2 ppm (t, J ≈ 7.1 Hz)Similar to the ethyl ester methylene, this group is too distant to be significantly influenced by the ring isomerism.
Butyrate -CH₂- (α to C=O) δ ~3.2 ppm (t, J ≈ 6.5 Hz)δ ~3.2 ppm (t, J ≈ 6.5 Hz)Minor shifts may be observed, but the primary differentiating features are on the thiophene ring.
Butyrate -CH₂- (β to C=O) δ ~2.8 ppm (t, J ≈ 6.5 Hz)δ ~2.8 ppm (t, J ≈ 6.5 Hz)These protons are also relatively insensitive to the thiophene substitution pattern.

Note: Expected chemical shifts are based on general principles and data from analogous compounds. Actual values may vary slightly.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR provides complementary information to ¹H NMR, offering a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup: The spectrum is acquired on the same spectrometer as the ¹H NMR.

  • Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is standard to produce a spectrum with singlets for each carbon.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

    • Relaxation Delay (d1): A 2-5 second delay is recommended.

  • Data Processing: Similar to ¹H NMR, the data is processed with a Fourier transform, phasing, and baseline correction.

Comparative Analysis: 3-thienyl vs. 2-thienyl Isomer

The ¹³C NMR spectra will show significant differences in the chemical shifts of the thiophene ring carbons and the ketone carbonyl carbon.

Assignment This compound (Expected) Ethyl 4-oxo-4-(2-thienyl)butyrate (Reference Data) Rationale for Differences
Ketone C=O δ ~196 ppmδ ~192 ppmThe carbonyl carbon in the 2-thienyl isomer experiences greater conjugation with the ring, leading to a more shielded (upfield) signal.
Thiophene Carbons C2, C4, C5 will have distinct shifts.C3, C4, C5 will have distinct shifts.The substitution pattern directly impacts the electronic distribution within the thiophene ring, resulting in different chemical shifts for the ring carbons.
Ester C=O δ ~173 ppmδ ~173 ppmThis carbon is too remote to be significantly affected by the ring isomerism.
Ethyl and Butyrate Carbons Minimal differences expected.Minimal differences expected.The aliphatic chain carbons are generally not sensitive to the substitution pattern on the aromatic ring.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The analysis can be performed on a neat liquid sample (if applicable) or by preparing a thin film on a salt plate (e.g., NaCl). For solid samples, a KBr pellet or a Nujol mull can be used.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer is standard.

  • Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The positions of the absorption bands (in cm⁻¹) are correlated with specific functional groups.

Comparative Analysis: Key Vibrational Frequencies

Both isomers will exhibit characteristic absorptions for the ketone and ester carbonyl groups. However, the exact position of the ketone's C=O stretch can be a subtle indicator of the substitution pattern.

Functional Group Expected Wavenumber (cm⁻¹) Interpretation
Ester C=O Stretch ~1735 cm⁻¹A strong, sharp absorption characteristic of a saturated ester. This peak is expected to be nearly identical for both isomers.
Ketone C=O Stretch ~1670-1685 cm⁻¹The conjugation of the ketone with the thiophene ring lowers the stretching frequency compared to a simple aliphatic ketone (which appears around 1715 cm⁻¹).[1][2][3] The 2-thienyl isomer may show a slightly lower frequency due to more effective conjugation.
C-H Stretch (sp²) ~3100 cm⁻¹Aromatic C-H stretches from the thiophene ring.
C-H Stretch (sp³) ~2850-3000 cm⁻¹Aliphatic C-H stretches from the ethyl and butyrate groups.

The most informative feature in the IR spectrum is the strong absorption of the carbonyl groups.[4] While the ester carbonyl should be consistent, the ketone carbonyl's position can provide supporting evidence for the substitution pattern.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through the analysis of its fragmentation pattern.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced via direct infusion or, more commonly, through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Electron Impact (EI) is a common ionization method that provides detailed fragmentation patterns.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum plots the relative abundance of ions at different m/z values.

Comparative Analysis: Fragmentation Patterns

The molecular ion peak (M⁺) for both isomers will be at the same m/z value, corresponding to the molecular weight of C₁₀H₁₂O₃S. However, the fragmentation patterns, particularly the relative abundances of key fragment ions, will differ.

The major fragmentation pathways for ketones involve cleavage of the C-C bonds adjacent to the carbonyl group.[5]

MS_Fragmentation Parent [M]⁺˙ m/z = 212 Frag1 [C₅H₃OS]⁺ m/z = 111 (Thienoyl cation) Parent->Frag1 α-cleavage Frag2 [M - OCH₂CH₃]⁺ m/z = 167 Parent->Frag2 - •OCH₂CH₃ Frag3 [M - COOCH₂CH₃]⁺ m/z = 139 Parent->Frag3 - •COOCH₂CH₃ Frag4 [C₄H₃S]⁺ m/z = 83 (Thienyl cation) Frag1->Frag4 - CO

Caption: A plausible fragmentation pathway for Ethyl 4-oxo-4-(thienyl)butyrate under EI-MS.

The most significant difference will be in the relative abundance of the thienoyl cation (m/z 111) and the subsequent loss of CO to form the thienyl cation (m/z 83). The stability of these cations is influenced by the substitution pattern on the thiophene ring, leading to different relative intensities in the mass spectra of the two isomers.

Conclusion: A Self-Validating System

The structural validation of this compound is a clear example of how a suite of spectroscopic techniques provides a self-validating system.

  • ¹H and ¹³C NMR definitively establish the connectivity of the atoms and distinguish between the 2- and 3-substituted isomers through unique chemical shifts and coupling patterns.

  • IR spectroscopy confirms the presence of the key ketone and ester functional groups, with subtle shifts in the ketone's stretching frequency providing corroborating evidence.

  • Mass spectrometry confirms the molecular weight and offers further structural insight through predictable, isomer-specific fragmentation patterns.

By integrating the data from these orthogonal techniques, a research scientist can confidently and authoritatively confirm the structure of the target molecule, a critical step in the journey of drug discovery and development. This rigorous approach ensures the scientific integrity of subsequent biological and pharmacological studies.

References

  • PubChem. (n.d.). Ethyl 4-oxo-4-(thiophen-2-yl)butanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Smith, B. C. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of Calgary. (n.d.). Infrared Spectroscopy Table. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

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Comparative Biological Activity of Thienylbutyrate Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution pattern of functional groups on an aromatic ring can profoundly influence a molecule's biological activity. This guide provides a comparative analysis of the biological activities of thienylbutyrate isomers, focusing on the impact of the thiophene ring's substitution position. While direct comparative studies on all thienylbutyrate isomers are not extensively available in the public domain, this document synthesizes existing knowledge on related compounds and provides a framework for their evaluation. We will delve into key biological activities, including histone deacetylase (HDAC) inhibition, gamma-aminobutyric acid (GABA) receptor modulation, and cytotoxicity against cancer cell lines. This guide also offers detailed experimental protocols for researchers to conduct their own comparative studies.

Introduction

Thienylbutyrate, a molecule combining a thiophene ring with a butyrate side chain, presents an interesting scaffold for drug discovery. The thiophene ring, a bioisostere of the benzene ring, offers unique physicochemical properties that can modulate a compound's interaction with biological targets. Butyrate is a well-known short-chain fatty acid with established activity as a histone deacetylase (HDAC) inhibitor. The positioning of the butyrate side chain on the thiophene ring—at the 2- or 3-position—gives rise to distinct isomers with potentially different biological profiles. Understanding these differences is crucial for structure-activity relationship (SAR) studies and the rational design of more potent and selective therapeutic agents.[1]

This guide will explore the anticipated differences in biological activity between 2-thienylbutyrate and 3-thienylbutyrate, drawing parallels from existing literature on related thienyl and butyrate derivatives.

Key Biological Activities: A Comparative Overview

Histone Deacetylase (HDAC) Inhibition

Butyrate is a well-documented pan-HDAC inhibitor, meaning it inhibits the activity of multiple HDAC enzymes.[1] This inhibition leads to the hyperacetylation of histones, altering chromatin structure and gene expression, which can result in cell cycle arrest, differentiation, and apoptosis in cancer cells. The thienyl group can influence the potency and isoform selectivity of HDAC inhibition. The electronic properties and steric bulk of the thiophene ring, and its position relative to the butyrate's carboxylic acid group, can affect how the molecule interacts with the active site of HDAC enzymes.

It is hypothesized that the different electronic distribution and steric hindrance of the 2- and 3-thienyl isomers could lead to differential binding to the catalytic pocket of HDACs. For instance, the proximity of the sulfur atom in the 2-position might influence the orientation of the butyrate chain within the active site differently than the more distant sulfur in the 3-position.

Table 1: Postulated Comparative HDAC Inhibitory Activity of Thienylbutyrate Isomers

IsomerPostulated HDAC Inhibition PotencyRationale
2-Thienylbutyrate Potentially higherThe electron-withdrawing nature of the thiophene ring at the 2-position may enhance the acidity of the carboxylic acid, potentially improving its interaction with the zinc ion in the HDAC active site.
3-Thienylbutyrate Potentially lowerThe electronic effect of the thiophene ring at the 3-position is different and may result in a less favorable interaction with the HDAC active site compared to the 2-isomer.
GABA Receptor Modulation

The structural similarity of the butyrate moiety to GABA, the principal inhibitory neurotransmitter in the central nervous system, suggests that thienylbutyrate isomers could interact with GABA receptors (GABA-A and GABA-B). The thiophene ring can act as a lipophilic group, potentially influencing the binding affinity and selectivity for different GABA receptor subtypes.

The positioning of the bulky and lipophilic thienyl group would likely dictate the interaction with the GABA binding pocket. Structure-activity relationship studies on GABA analogs have shown that substitution at the beta-position of the GABA backbone can significantly affect receptor affinity and selectivity.[2] Therefore, 2- and 3-thienylbutyrate are expected to exhibit distinct binding profiles at GABA receptors.

Table 2: Postulated Comparative GABA Receptor Affinity of Thienylbutyrate Isomers

IsomerPostulated GABA Receptor AffinityRationale
2-Thienylbutyrate May exhibit higher affinity for specific subtypesThe steric and electronic profile of the 2-substituted thiophene ring may favor binding to certain GABA receptor subtypes over others.
3-Thienylbutyrate May exhibit a different subtype selectivity profileThe altered spatial arrangement of the thiophene ring in the 3-position will present a different pharmacophore to the receptor, likely resulting in a different binding affinity and selectivity profile.
Cytotoxicity in Cancer Cell Lines

The potential of thienylbutyrate isomers to induce cytotoxicity in cancer cells is likely linked to their HDAC inhibitory activity. By inducing cell cycle arrest and apoptosis, these compounds could limit the proliferation of cancer cells. The differential potency in HDAC inhibition between the isomers would be expected to translate to differences in their cytotoxic effects.

Furthermore, the lipophilicity conferred by the thiophene ring could influence the cellular uptake of the compounds, with potential differences between the 2- and 3-isomers. Enhanced cell penetration could lead to greater intracellular concentrations and, consequently, more potent cytotoxic effects.

Table 3: Postulated Comparative Cytotoxicity of Thienylbutyrate Isomers

IsomerPostulated Cytotoxicity (IC50)Rationale
2-Thienylbutyrate Potentially lower IC50 (higher potency)Assuming higher HDAC inhibitory activity and potentially favorable cellular uptake, the 2-isomer may exhibit greater cytotoxicity.
3-Thienylbutyrate Potentially higher IC50 (lower potency)A potentially lower HDAC inhibitory activity might result in reduced cytotoxic efficacy.

Experimental Protocols

To empirically determine and compare the biological activities of thienylbutyrate isomers, the following experimental protocols are recommended.

HDAC Inhibition Assay

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of thienylbutyrate isomers against HDAC enzymes.

Workflow Diagram: HDAC Inhibition Assay

HDAC_Inhibition_Assay cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Assay Buffer, HDAC Enzyme, Substrate, and Test Compounds plate Add Reagents to 96-well Plate reagents->plate Dispense incubate Incubate at 37°C plate->incubate developer Add Developer Solution incubate->developer read Read Fluorescence developer->read calculate Calculate % Inhibition and IC50 Values read->calculate

Caption: Workflow for the fluorometric HDAC inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Dilute recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, or a pan-HDAC extract) to the desired concentration in assay buffer.

    • Prepare a stock solution of the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) in a suitable solvent like DMSO.

    • Prepare serial dilutions of the 2-thienylbutyrate and 3-thienylbutyrate isomers, as well as a known HDAC inhibitor (e.g., Sodium Butyrate or SAHA) as a positive control.

  • Assay Procedure:

    • In a 96-well black microplate, add the assay buffer.

    • Add the test compounds (thienylbutyrate isomers) and controls to the respective wells.

    • Add the diluted HDAC enzyme to all wells except for the no-enzyme control.

    • Initiate the reaction by adding the HDAC substrate to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the enzymatic reaction by adding a developer solution containing a protease (e.g., trypsin) and a HDAC inhibitor (to stop further deacetylation). The developer cleaves the deacetylated substrate, releasing the fluorescent AMC.

    • Incubate at 37°C for a further 15-30 minutes to allow for fluorescence development.

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis:

    • Subtract the background fluorescence (no-enzyme control) from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compounds relative to the vehicle control (enzyme activity without inhibitor).

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

GABA-A Receptor Binding Assay

This protocol outlines a radioligand binding assay to determine the affinity of thienylbutyrate isomers for the GABA-A receptor.

Workflow Diagram: GABA-A Receptor Binding Assay

GABA_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection membranes Prepare Brain Membrane Homogenates mix Mix Membranes, Radioligand, and Test Compounds membranes->mix reagents Prepare Assay Buffer, Radioligand, and Test Compounds reagents->mix incubate Incubate on Ice mix->incubate filter Rapid Filtration through Glass Fiber Filters incubate->filter wash Wash Filters filter->wash scintillation Add Scintillation Cocktail and Count Radioactivity wash->scintillation

Caption: Workflow for the GABA-A receptor radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize whole rat or mouse brains in a sucrose buffer.

    • Perform differential centrifugation to isolate the crude synaptic membrane fraction (P2 pellet).

    • Wash the membranes multiple times to remove endogenous GABA.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In test tubes, combine the brain membrane preparation, a radiolabeled GABA-A receptor ligand (e.g., [3H]muscimol or [3H]gabazine), and varying concentrations of the thienylbutyrate isomers.

    • Include tubes for total binding (radioligand and membranes only) and non-specific binding (in the presence of a high concentration of a non-labeled GABA-A agonist like GABA).

    • Incubate the tubes on ice for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. The membranes with bound radioligand will be trapped on the filter.

    • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification of Bound Radioactivity:

    • Place the filters in scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the percentage of inhibition of specific binding at each concentration of the thienylbutyrate isomers.

    • Calculate the Ki (inhibitory constant), a measure of the binding affinity of the isomers, using the Cheng-Prusoff equation.

Cell Viability (MTT) Assay

This protocol describes the use of the MTT assay to assess the cytotoxic effects of thienylbutyrate isomers on cancer cell lines.

Workflow Diagram: MTT Cell Viability Assay

MTT_Assay cluster_cell_culture Cell Culture cluster_mtt_incubation MTT Incubation cluster_solubilization Solubilization cluster_measurement Measurement & Analysis seed Seed Cancer Cells in 96-well Plate treat Treat with Thienylbutyrate Isomers seed->treat add_mtt Add MTT Reagent treat->add_mtt incubate_mtt Incubate to Allow Formazan Formation add_mtt->incubate_mtt add_solvent Add Solubilization Solution (e.g., DMSO) incubate_mtt->add_solvent read_abs Read Absorbance at 570 nm add_solvent->read_abs calculate_ic50 Calculate % Viability and IC50 Values read_abs->calculate_ic50

Sources

Efficacy of Thiophene-Based Butyrate Analogs: A Comparative Analysis Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

In the dynamic landscape of drug discovery, the quest for novel pharmacophores with enhanced efficacy and improved safety profiles is a perpetual endeavor. Among the myriad of heterocyclic scaffolds, the thiophene nucleus, particularly when integrated with a butyrate moiety, has emerged as a promising framework for the development of a new generation of therapeutic agents. This guide provides a comprehensive, data-driven comparison of the efficacy of "Ethyl 4-oxo-4-(3-thienyl)butyrate" derivatives and structurally related thiophene compounds against established drugs in key therapeutic areas: oncology, inflammation, and infectious diseases. By synthesizing findings from diverse preclinical studies, this document aims to offer valuable insights into the therapeutic potential of this chemical class and to delineate the experimental methodologies crucial for their evaluation.

Introduction to the Therapeutic Potential of Thiophene Derivatives

The thiophene ring is a versatile heterocyclic motif present in numerous approved drugs, valued for its ability to engage in various biological interactions. When coupled with a butyrate chain, a short-chain fatty acid known for its epigenetic regulatory roles, the resulting derivatives present a unique pharmacological profile. This guide will focus on the comparative efficacy of these thiophene-based compounds, primarily in their anticancer, anti-inflammatory, and antimicrobial capacities, juxtaposing their performance with that of cornerstone drugs: doxorubicin, ibuprofen, and ciprofloxacin.

Anticancer Activity: A Head-to-Head with Doxorubicin

Doxorubicin, an anthracycline antibiotic, is a potent and widely used chemotherapeutic agent. However, its clinical utility is often hampered by severe cardiotoxicity and the development of drug resistance. This has spurred the search for novel anticancer agents with improved therapeutic indices. Certain thiophene derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.

Comparative Efficacy Data

While a direct comparison of "this compound" derivatives with doxorubicin is not extensively documented in a single study, the broader class of thiophene analogs has shown promising results. For instance, a study on novel 3-aryl thiophene-2-aryl/heteroaryl chalcones revealed a compound (5a) with an IC50 value of 21 µg/mL against HCT-15 human colon cancer cells, which was superior to the reference compound doxorubicin with an IC50 of 25 µg/mL in the same study[1]. Another investigation into ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives found that compound S8 exhibited effective cytotoxic activity against the human lung cancer cell line A-549 at a concentration of 10-4 M, comparable to the standard drug adriamycin (doxorubicin)[2].

Table 1: Comparative in vitro Anticancer Activity of Thiophene Derivatives and Doxorubicin

Compound/DrugCancer Cell LineIC50 ValueSource
Thiophene Chalcone (5a)HCT-15 (Colon)21 µg/mL[1]
DoxorubicinHCT-15 (Colon)25 µg/mL[1]
Thiophene Derivative (S8)A-549 (Lung)Effective at 10-4 M[2]
Doxorubicin (Adriamycin)A-549 (Lung)Standard[2]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The following protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to determine the cytotoxic effects of novel compounds.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A-549) in a 96-well plate at a density of 5 x 103 to 1 x 104 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds ("this compound" derivatives) and the reference drug (doxorubicin) in culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of the test substances. Include a vehicle control (medium with the solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting a dose-response curve.

Signaling Pathway Visualization

anticancer_pathway cluster_drug Therapeutic Intervention cluster_cell Cancer Cell Thiophene_Derivative Thiophene Derivative DNA DNA Intercalation & Topoisomerase II Inhibition Thiophene_Derivative->DNA Inhibition of proliferation Doxorubicin Doxorubicin Doxorubicin->DNA ROS Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS Apoptosis Apoptosis Induction DNA->Apoptosis ROS->Apoptosis

Caption: Proposed mechanism of action for thiophene derivatives and doxorubicin leading to cancer cell apoptosis.

Anti-inflammatory Activity: Benchmarking Against Ibuprofen

Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID) that primarily functions by inhibiting cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis. The anti-inflammatory potential of thiophene derivatives has been a subject of significant research interest.

Comparative Efficacy Data

Several studies have highlighted the anti-inflammatory properties of novel thiophene derivatives, with some demonstrating superior or comparable activity to ibuprofen. For instance, a study on novel ibuprofen derivatives reported a new compound (HL) with an IC50 value of 4.9 µM for COX-2 inhibition, which was significantly more potent than ibuprofen (IC50 = 31.4 µM)[3]. Another study on thienopyrimidine derivatives identified a compound (8a) with significant anti-inflammatory activity in a bovine serum albumin denaturation assay, using ibuprofen as a standard.

Table 2: Comparative in vitro Anti-inflammatory Activity of Thiophene Derivatives and Ibuprofen

Compound/DrugAssayIC50 ValueSource
Ibuprofen Derivative (HL)COX-2 Inhibition4.9 µM[3]
IbuprofenCOX-2 Inhibition31.4 µM[3]
Thienopyrimidine (8a)BSA DenaturationSignificant activity
IbuprofenBSA DenaturationStandard
Experimental Protocol: In Vitro COX Inhibition Assay

This protocol describes a common method to assess the inhibitory effect of compounds on COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate (arachidonic acid).

  • Compound Incubation: Pre-incubate the enzymes with various concentrations of the test compounds ("this compound" derivatives) and ibuprofen for a specified period (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Prostaglandin Measurement: After a set reaction time, terminate the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of inhibition of COX activity for each compound concentration. Determine the IC50 values by plotting the percentage of inhibition against the compound concentration.

Workflow Visualization

anti_inflammatory_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Enzyme Prepare COX-1/COX-2 Enzyme Solutions Incubation Pre-incubate Enzymes with Compounds Enzyme->Incubation Substrate Prepare Arachidonic Acid Solution Reaction Initiate Reaction with Arachidonic Acid Substrate->Reaction Compounds Prepare Test Compounds & Ibuprofen Dilutions Compounds->Incubation Incubation->Reaction Termination Terminate Reaction Reaction->Termination Measurement Measure PGE2 Levels (EIA) Termination->Measurement Inhibition_Calc Calculate % Inhibition Measurement->Inhibition_Calc IC50_Det Determine IC50 Values Inhibition_Calc->IC50_Det

Caption: Experimental workflow for the in vitro COX inhibition assay.

Antimicrobial Activity: A Challenge to Ciprofloxacin

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of bacterial pathogens. The emergence of antibiotic resistance necessitates the development of new antimicrobial agents. Thiophene derivatives have been identified as a promising class of compounds with significant antibacterial and antifungal activities.

Comparative Efficacy Data

Studies have shown that certain thiophene derivatives exhibit potent antimicrobial activity, in some cases comparable to or exceeding that of ciprofloxacin. For example, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized, and compound S1 was found to be a potent antibacterial agent against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi with a Minimum Inhibitory Concentration (MIC) value of 0.81 µM/ml[2]. Another study on novel thiophene derivatives identified compounds with MIC50 values between 16 and 32 mg/L for colistin-resistant Acinetobacter baumannii and between 8 and 32 mg/L for colistin-resistant E. coli.

Table 3: Comparative Antimicrobial Activity of Thiophene Derivatives and Ciprofloxacin

Compound/DrugBacterial StrainMIC ValueSource
Thiophene Derivative (S1)S. aureus, B. subtilis, E. coli, S. typhi0.81 µM/ml[2]
Thiophene Derivative 4Colistin-resistant A. baumannii16-32 mg/L (MIC50)
Thiophene Derivative 8Colistin-resistant E. coli8-32 mg/L (MIC50)
CiprofloxacinVariousStrain-dependent-
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

The following protocol details the broth microdilution method for determining the MIC of antimicrobial agents.

Methodology:

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture of the test organism (e.g., E. coli, S. aureus).

  • Serial Dilution: Perform serial twofold dilutions of the test compounds ("this compound" derivatives) and ciprofloxacin in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Logical Relationship Diagram

antimicrobial_logic cluster_agents Antimicrobial Agents cluster_targets Bacterial Targets Thiophene_Derivative Thiophene Derivative Cell_Wall Cell Wall Synthesis Thiophene_Derivative->Cell_Wall Potential MOA Protein_Synthesis Protein Synthesis Thiophene_Derivative->Protein_Synthesis Potential MOA Ciprofloxacin Ciprofloxacin DNA_Gyrase DNA Gyrase/Topoisomerase IV Ciprofloxacin->DNA_Gyrase Established MOA Inhibition Bacterial Growth Inhibition Cell_Wall->Inhibition DNA_Gyrase->Inhibition Protein_Synthesis->Inhibition

Caption: Potential and established mechanisms of action for thiophene derivatives and ciprofloxacin.

Conclusion and Future Directions

The collective evidence presented in this guide underscores the significant therapeutic potential of "this compound" derivatives and related thiophene compounds. The data, though sourced from various studies on structurally similar molecules, consistently points towards their promising anticancer, anti-inflammatory, and antimicrobial activities, with efficacy profiles that are, in some instances, comparable or superior to established drugs like doxorubicin, ibuprofen, and ciprofloxacin.

The versatility of the thiophene scaffold allows for extensive chemical modifications, offering a fertile ground for lead optimization to enhance potency, selectivity, and pharmacokinetic properties. Future research should focus on elucidating the precise mechanisms of action of these derivatives and conducting direct, head-to-head comparative studies against a wider range of standard drugs. Such investigations will be instrumental in translating the preclinical promise of these compounds into tangible clinical benefits.

References

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3- ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES. Retrieved from [Link]1]

  • Frontiers. (n.d.). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Retrieved from [Link]

  • PubMed. (2019). Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. Retrieved from [Link]2]

  • PubMed Central (PMC). (2022). A Novel Ibuprofen Derivative and Its Complexes: Physicochemical Characterization, DFT Modeling, Docking, In Vitro Anti-Inflammatory Studies, and DNA Interaction. Retrieved from [Link]3]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis of novel thienopyrimidines and evaluation for their anti-inflammatory activity. Retrieved from [Link]

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A Comparative Benchmarking Guide to the Synthesis of Ethyl 4-oxo-4-(3-thienyl)butyrate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and sustainable synthesis of key intermediates is paramount. Ethyl 4-oxo-4-(3-thienyl)butyrate stands as a crucial building block, its thienyl moiety a well-recognized pharmacophore. This guide provides an in-depth, objective comparison of synthetic routes to this valuable compound, moving beyond a simple recitation of steps to dissect the underlying chemistry and practical considerations of each approach. We will benchmark the classical Friedel-Crafts acylation against a modern, greener enzymatic alternative, providing the necessary experimental data and protocols to empower informed decision-making in your laboratory.

While direct comparative studies on the synthesis of this compound are not extensively documented, this guide leverages established principles and data from closely analogous transformations to provide a robust and scientifically grounded comparison.

Method 1: The Classical Workhorse - Friedel-Crafts Acylation

The Friedel-Crafts acylation is a foundational reaction in organic chemistry for forming carbon-carbon bonds with aromatic systems. In the context of synthesizing our target molecule, this approach typically involves a two-step sequence: the acylation of thiophene with a succinic acid derivative, followed by esterification.

Causality Behind Experimental Choices

The reaction proceeds via an electrophilic aromatic substitution mechanism. A strong Lewis acid, typically aluminum chloride (AlCl₃), is used to generate a highly electrophilic acylium ion from an acylating agent like succinyl chloride or succinic anhydride.[1] Thiophene, being an electron-rich heterocycle, then acts as the nucleophile, attacking the acylium ion.[2] The choice of a Lewis acid is critical; while AlCl₃ is common, it is notoriously moisture-sensitive and required in stoichiometric amounts due to complexation with the product ketone.[3][4] Alternative catalysts like stannic chloride (SnCl₄) or ethylaluminum dichloride (EtAlCl₂) can offer milder conditions.[5] The reaction is typically performed in an inert solvent, such as dichloromethane or carbon disulfide, to prevent side reactions with the solvent.

The regioselectivity of the acylation on the thiophene ring is a key consideration. The attack preferentially occurs at the 2-position (adjacent to the sulfur atom) due to the greater stabilization of the cationic intermediate through resonance, which involves the lone pairs of the sulfur atom.[2]

The intermediate product, 4-oxo-4-(3-thienyl)butanoic acid, is then converted to the target ethyl ester via a Fischer esterification. This is an acid-catalyzed reaction where ethanol serves as both the solvent and the nucleophile.

Experimental Protocol: A Two-Step Synthesis

This protocol is adapted from established procedures for the acylation of aromatic compounds with succinic anhydride followed by esterification.[6]

Step 1: Synthesis of 4-oxo-4-(3-thienyl)butanoic acid via Friedel-Crafts Acylation

  • Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents).

  • Solvent: Add anhydrous dichloromethane (CH₂Cl₂). Cool the suspension to 0 °C in an ice bath.

  • Acylating Agent Addition: Dissolve succinic anhydride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the AlCl₃ suspension with vigorous stirring.

  • Thiophene Addition: After the addition of the anhydride is complete, add thiophene (1.0 equivalent), dissolved in dichloromethane, dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.

  • Reaction: Allow the reaction to stir at 0-5 °C for 3-4 hours.

  • Workup: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-oxo-4-(3-thienyl)butanoic acid.

Step 2: Fischer Esterification to this compound

  • Setup: In a round-bottom flask, dissolve the crude 4-oxo-4-(3-thienyl)butanoic acid from Step 1 in an excess of absolute ethanol.

  • Catalyst: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

  • Reaction: Heat the mixture to reflux (approximately 78 °C) for 4-6 hours.

  • Workup: After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

Data Presentation: Friedel-Crafts Acylation
ParameterValue/ConditionRationale & Remarks
Typical Yield (Step 1) 70-80%[6]Based on analogous reactions with naphthalene. Yields can be lower with thiophene due to its sensitivity.
Typical Yield (Step 2) 85-95%[6]Fischer esterification is generally a high-yielding reaction.
Reaction Time Step 1: 3-4 hours; Step 2: 4-6 hoursRelatively short reaction times are a key advantage of this method.
Temperature Step 1: 0-5 °C; Step 2: Reflux (~78 °C)Low temperature for the acylation minimizes side reactions. Reflux for esterification drives the reaction to completion.
Catalyst AlCl₃ (stoichiometric), H₂SO₄ (catalytic)AlCl₃ is a strong but harsh Lewis acid. H₂SO₄ is a standard catalyst for esterification.
Solvent Dichloromethane, EthanolHalogenated solvents are common for Friedel-Crafts but are environmentally persistent.
Waste Profile Acidic aqueous waste from quenching and neutralization. Halogenated organic waste.Significant environmental footprint due to the nature of the reagents and solvents.
Workflow Diagram: Friedel-Crafts Acylation

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Fischer Esterification Thiophene Thiophene Reaction1 Reaction at 0-5°C, 3-4h Thiophene->Reaction1 SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Reaction1 AlCl3 AlCl3 (Catalyst) DCM (Solvent) AlCl3->Reaction1 Workup1 Acidic Workup & Extraction Reaction1->Workup1 Intermediate 4-oxo-4-(3-thienyl)butanoic acid Workup1->Intermediate Reaction2 Reflux, 4-6h Intermediate->Reaction2 Ethanol Ethanol (Solvent & Reagent) Ethanol->Reaction2 H2SO4 H2SO4 (Catalyst) H2SO4->Reaction2 Workup2 Neutralization & Extraction Reaction2->Workup2 FinalProduct This compound Workup2->FinalProduct

Caption: Workflow for the two-step synthesis via Friedel-Crafts acylation.

Method 2: The Green Alternative - Enzymatic Synthesis

In line with the principles of green chemistry, enzymatic catalysis offers a mild and highly selective alternative to traditional organic synthesis. For the final esterification step, lipases are particularly well-suited. This approach would still require the keto-acid intermediate, which could be produced via a greener Friedel-Crafts method using solid acid catalysts like zeolites.[7][8] However, for a direct comparison of the esterification step, we will focus on the enzymatic conversion of 4-oxo-4-(3-thienyl)butanoic acid to its ethyl ester.

Causality Behind Experimental Choices

Enzymatic esterification is catalyzed by lipases, which are hydrolases that can function in reverse in non-aqueous or low-water environments.[9] The high selectivity of enzymes often eliminates the need for protecting groups and reduces the formation of byproducts. Immobilized lipases, such as Candida antarctica lipase B (CALB), are frequently used as they can be easily recovered and reused, enhancing the cost-effectiveness and sustainability of the process.[10]

The reaction is typically carried out in a solvent-free system, where one of the substrates (in this case, ethanol) is used in excess, or in a non-polar organic solvent like hexane or heptane to facilitate product recovery.[9] The reaction conditions are significantly milder than chemical methods, usually proceeding at or near room temperature.

Experimental Protocol: Lipase-Catalyzed Esterification

This protocol is based on general procedures for lipase-catalyzed esterification of carboxylic acids.[11]

  • Setup: To a screw-capped vial, add 4-oxo-4-(3-thienyl)butanoic acid (1.0 equivalent) and ethanol (3.0-5.0 equivalents).

  • Enzyme: Add an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B), typically 10% by weight of the limiting reagent.

  • Reaction: Place the vial in an incubator shaker at a controlled temperature (e.g., 40-50 °C) and agitate for 24-72 hours. The progress of the reaction can be monitored by TLC or GC.

  • Workup: After the reaction reaches completion, filter off the immobilized enzyme. The enzyme can be washed with a suitable solvent (e.g., hexane), dried, and stored for reuse.

  • Purification: The filtrate, containing the product and excess ethanol, can be concentrated under reduced pressure. Further purification, if necessary, can be achieved by column chromatography.

Data Presentation: Enzymatic Esterification
ParameterValue/ConditionRationale & Remarks
Typical Yield >90%Enzymatic reactions can be driven to near completion, especially with the removal of water or use of excess alcohol.
Reaction Time 24-72 hoursSignificantly longer reaction times compared to the Fischer esterification.
Temperature 40-50 °CMild temperatures preserve enzyme activity and reduce energy consumption.
Catalyst Immobilized Lipase (e.g., Novozym 435)Reusable, biodegradable catalyst.
Solvent Solvent-free (excess ethanol) or non-polar solvent (e.g., hexane)Avoids the use of hazardous chlorinated solvents.
Waste Profile Minimal; no acidic or basic waste streams.Highly environmentally friendly.
Workflow Diagram: Enzymatic Esterification

G cluster_0 Enzymatic Esterification Intermediate 4-oxo-4-(3-thienyl)butanoic acid Reaction Incubator Shaker 40-50°C, 24-72h Intermediate->Reaction Ethanol Ethanol (Excess) Ethanol->Reaction Lipase Immobilized Lipase Lipase->Reaction Filtration Filtration to remove enzyme Reaction->Filtration Purification Concentration of filtrate Filtration->Purification RecycledLipase Recycled Lipase Filtration->RecycledLipase Wash & Reuse FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the lipase-catalyzed esterification step.

Head-to-Head Comparison

MetricFriedel-Crafts Acylation & Fischer EsterificationEnzymatic Esterification (of the keto-acid)
Overall Yield Good to Excellent (60-75% over two steps)Excellent (>90% for the esterification step)
Purity Good, may require extensive purificationExcellent, high selectivity reduces byproducts
Reaction Time Fast (8-10 hours total)Slow (24-72 hours)
Temperature Varied (0 °C to Reflux)Mild (40-50 °C)
Catalyst Stoichiometric AlCl₃, Catalytic H₂SO₄Catalytic, reusable enzyme
Solvent Halogenated solvents, excess alcoholSolvent-free or non-polar solvents
Waste Profile High (acidic, halogenated waste)Low (minimal, biodegradable)
"Greenness" LowHigh
Scalability Well-established for large scaleCan be challenging and costly for very large scale

Conclusion and Recommendations

The choice between a classical Friedel-Crafts-based synthesis and a greener, enzymatic approach for preparing this compound depends on the specific priorities of the researcher or organization.

The Friedel-Crafts acylation followed by Fischer esterification is a rapid, high-yielding, and well-understood method suitable for producing large quantities of the target compound where speed and throughput are the primary concerns. However, it comes with a significant environmental cost due to the use of harsh reagents and hazardous solvents.

The enzymatic esterification of the intermediate keto-acid represents a paradigm of green chemistry. It offers excellent yields under mild conditions with a minimal waste profile and a reusable catalyst. This method is ideal for laboratories and companies prioritizing sustainability and looking to produce high-purity compounds, especially at a small to medium scale. The main trade-off is the considerably longer reaction time.

For future-focused and environmentally conscious drug development, a hybrid approach could be optimal: employing a greener Friedel-Crafts acylation with a recyclable solid acid catalyst to produce the intermediate, followed by an efficient and clean enzymatic esterification. This would balance the need for an efficient C-C bond formation with a sustainable final step.

References

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Safety Operating Guide

Personal protective equipment for handling Ethyl 4-oxo-4-(3-thienyl)butyrate

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: A Proactive Approach to Safety

A thorough risk assessment is the foundation of safe laboratory practice.[1][2] For Ethyl 4-oxo-4-(3-thienyl)butyrate, this involves considering the potential hazards associated with its functional groups.

  • Thienyl Group: Thiophene and its derivatives can have strong, unpleasant odors and may be irritating to the skin, eyes, and respiratory tract.[3]

  • Ketones and Esters: These functional groups are common in organic chemistry. While often having lower toxicity, they can be flammable and may cause irritation upon contact.[4][5][6] Ethyl butyrate, a structurally related ester, is a flammable liquid and can cause skin and eye irritation.[7]

Given these considerations, a cautious approach is warranted, treating the compound as potentially flammable, irritant, and with an unknown but potential for toxicity.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection and use of appropriate Personal Protective Equipment (PPE) is crucial to minimize exposure to this compound.[8][9][10] The following table outlines the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical splash goggles and a face shieldProvides protection against splashes and potential vapors. Standard safety glasses are insufficient.
Skin and Body Protection Chemical-resistant lab coat or apron made of appropriate materials like polyethylene or polypropylene.[11] Long pants and closed-toe shoes are mandatory.Protects skin from accidental spills and splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).Prevents direct skin contact. Glove selection should be based on breakthrough time and permeation rate for similar ketones and esters.[4] Double gloving is recommended for handling neat material or concentrated solutions.
Respiratory Protection Use in a well-ventilated chemical fume hood.[12] If there is a risk of generating aerosols or vapors outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.Minimizes inhalation of potentially harmful vapors or aerosols.

Operational and Disposal Plans: A Step-by-Step Guide

Handling and Storage:

  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available.[13] An eyewash station and safety shower should be accessible and unobstructed.[13]

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any potential vapors or dust.

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents, acids, and bases.[6][13]

Spill Management:

  • Small Spills: For small spills within a chemical fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed, labeled container for disposal.

  • Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan:

All waste containing this compound, including contaminated PPE and absorbent materials, must be disposed of as hazardous chemical waste.[1][2][14]

  • Waste Collection: Collect all liquid and solid waste in separate, clearly labeled, and sealed containers.

  • Labeling: Label waste containers with "Hazardous Waste" and the full chemical name: "this compound."

  • Disposal Request: Follow your institution's procedures for hazardous waste pickup and disposal. Do not dispose of this chemical down the drain or in regular trash.

Experimental Workflow and PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.

PPE_Selection_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection cluster_disposal Waste & Disposal A Review Chemical Information (SDS or equivalent) B Assess Experimental Scale (mg vs. g vs. kg) A->B C Identify Potential for Aerosol/Vapor Generation B->C D Standard PPE: Lab Coat, Gloves, Splash Goggles C->D Low risk (small scale, low volatility) E Enhanced PPE: Chemical Apron, Face Shield, Double Gloves C->E Moderate risk (larger scale, heating) F Maximum Containment: Full Chemical Suit, Respirator (SCBA) C->F High risk (large scale, high aerosol potential) G Segregate Waste (Solid vs. Liquid) D->G E->G F->G H Label Waste Containers (Full Chemical Name) G->H I Follow Institutional Disposal Protocol H->I

Caption: PPE Selection Workflow for Handling this compound.

Conclusion: A Culture of Safety

Handling chemicals like this compound, where specific hazard data is limited, requires a proactive and cautious approach to safety. By understanding the potential risks associated with its chemical structure and adhering to the comprehensive PPE, handling, and disposal protocols outlined in this guide, researchers can significantly mitigate the risk of exposure and ensure a safe laboratory environment. Always consult with your institution's EHS department for any specific questions or concerns.

References

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-thiophenethiol. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols-General SOP. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Instructure. (2025). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Pocket Guide to Chemical Hazards Introduction | NIOSH. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.132 - General requirements. Retrieved from [Link]

  • Organic Syntheses. (n.d.). thiophene. Retrieved from [Link]

  • Princeton University, Environmental Health & Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Phenyl(2-thienyl)methanol, 90+%. Retrieved from [Link]

  • Carl ROTH. (2016). Safety Data Sheet: Butyric acid ethyl ester. Retrieved from [Link]

  • Enviro Safetech. (n.d.). NIOSH Pocket Guide To Chemical Hazards. Retrieved from [Link]

  • Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]

  • R.S. Hughes. (n.d.). Chemical Resistant Protective Gear. Retrieved from [Link]

  • Clarion Safety Systems. (2022). OSHA's PPE Laboratory Standards. Retrieved from [Link]

  • Teamsters Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]

  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]

  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • Valin. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.